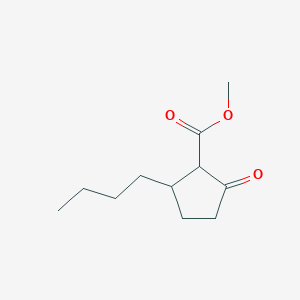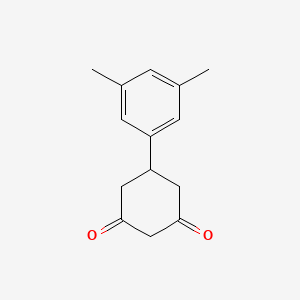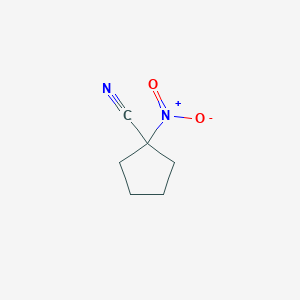![molecular formula C14H16O4S B14412808 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81841-89-6](/img/structure/B14412808.png)
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Benzenesulfonyl)-1,4-dioxaspiro[45]dec-7-ene is a chemical compound characterized by a spirocyclic structure containing a benzenesulfonyl group
Preparation Methods
The synthesis of 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves the reaction of benzenesulfonyl chloride with a suitable spirocyclic precursor. One common method involves the use of a base-mediated coupling reaction, where benzenesulfonyl azides react with proline derivatives to form the desired sulfonamide . The reaction conditions often include the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, and a solvent like 1,2-dichloroethane .
Chemical Reactions Analysis
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . The spirocyclic structure provides additional stability and specificity in these interactions.
Comparison with Similar Compounds
Similar compounds to 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene include other benzenesulfonyl derivatives and spirocyclic sulfonamides. These compounds share some chemical properties but differ in their specific structures and reactivity. For example:
8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an azaspiro moiety.
Benzenesulfonyl azides: These compounds are used as intermediates in the synthesis of various sulfonamides.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81841-89-6 |
|---|---|
Molecular Formula |
C14H16O4S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C14H16O4S/c15-19(16,12-4-2-1-3-5-12)13-6-8-14(9-7-13)17-10-11-18-14/h1-6H,7-11H2 |
InChI Key |
IWFLOYPQJGPUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1S(=O)(=O)C3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



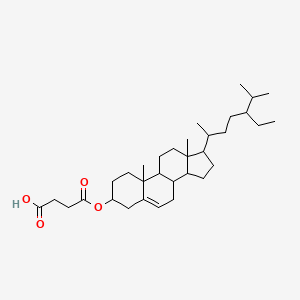
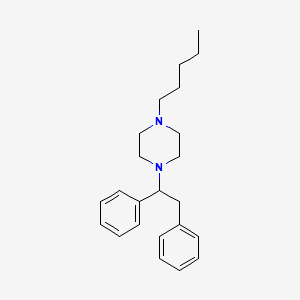
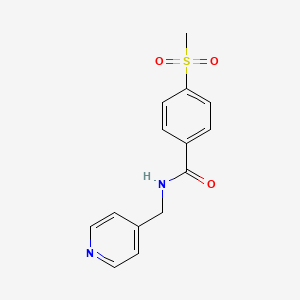

phosphanium chloride](/img/structure/B14412765.png)
![Cuprate(4-), [mu-[7-(benzoylamino)-3-[[3,3'-di(hydroxy-kappaO)-4'-[[1-(hydroxy-kappaO)-4,8-disulfo-2-naphthalenyl]azo-kappaN1][1,1'-biphenyl]-4-yl]azo-kappaN1]-4-(hydroxy-kappaO)-1,5-naphthalenedisulfonato(8-)]]di-, tetrasodium](/img/structure/B14412772.png)
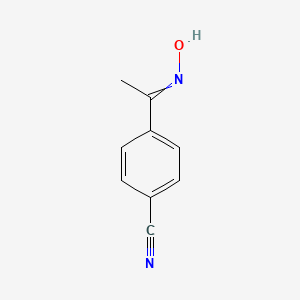
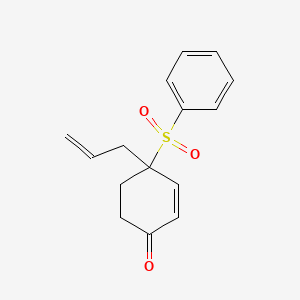
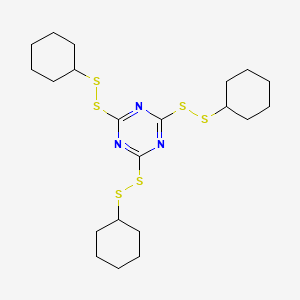
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
